2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride
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Overview
Description
2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a benzoxazole ring attached to a propan-2-amine group, forming a hydrochloride salt. It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride typically involves the reaction of 2-aminobenzoxazole with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted benzoxazole compounds .
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethanamine hydrochloride
- 2-(1,3-Benzoxazol-2-yl)butan-2-amine hydrochloride
- 2-(1,3-Benzoxazol-2-yl)pentan-2-amine hydrochloride
Uniqueness
2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;/h3-6H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZVEJEXZPFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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